N-(4-iodophenyl)-3,3-dimethylbutanamide
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Overview
Description
N-(4-iodophenyl)-3,3-dimethylbutanamide: is an organic compound that belongs to the class of amides It features a 4-iodophenyl group attached to a 3,3-dimethylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-3,3-dimethylbutanamide typically involves the reaction of 4-iodoaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: N-(4-iodophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: The amide group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl derivatives.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives
Scientific Research Applications
Chemistry: N-(4-iodophenyl)-3,3-dimethylbutanamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems. It may also serve as a precursor for the synthesis of radiolabeled compounds used in imaging studies .
Medicine: Its structure can be modified to create analogs with enhanced biological activity, targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3,3-dimethylbutanamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets through its amide and iodine functional groups. These interactions may involve hydrogen bonding, van der Waals forces, and other non-covalent interactions. The exact molecular pathways and targets would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the 4-iodophenyl group but differ in the backbone structure, leading to different chemical and biological properties.
N-4-iodophenyl-N′-2-chloroethylurea: This compound has a similar phenyl group but features a urea linkage instead of an amide, resulting in distinct reactivity and applications.
Uniqueness: N-(4-iodophenyl)-3,3-dimethylbutanamide is unique due to its specific combination of the 4-iodophenyl group and the 3,3-dimethylbutanamide backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential for modification further enhance its versatility and utility .
Properties
Molecular Formula |
C12H16INO |
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Molecular Weight |
317.17 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)8-11(15)14-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
IOCFXZODCAASBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
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